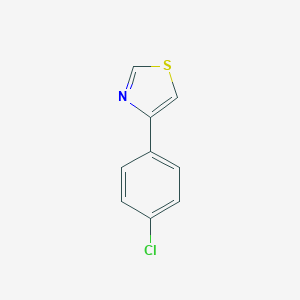

4-(4-Chlorophenyl)-1,3-thiazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPGTSMKZRIWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311782 | |

| Record name | 4-(4-Chlorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-22-8 | |

| Record name | 4-(4-Chlorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 4 Chlorophenyl 1,3 Thiazole

Conventional and Advanced Synthetic Routes to the 4-(4-Chlorophenyl)-1,3-thiazole Core

The construction of the this compound framework can be achieved through several synthetic methodologies, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone approach. Modern advancements have also introduced multi-component and multi-step protocols, offering alternative and often more efficient routes.

Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the formation of thiazole rings. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of synthesizing this compound, the key starting materials are 2-halo-1-(4-chlorophenyl)ethan-1-one (an α-haloketone) and a suitable thioamide.

The general mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate. Subsequent dehydration yields the aromatic thiazole ring. chemhelpasap.com The reaction is known for its high yields and operational simplicity. chemhelpasap.com

Variations of the Hantzsch synthesis can be employed to introduce substituents at the 2-position of the thiazole ring. For instance, using thiourea (B124793) as the thioamide component results in the formation of a 2-aminothiazole (B372263) derivative. chemhelpasap.com The reaction conditions can be modified, such as performing the synthesis under acidic conditions, which may alter the regioselectivity of the reaction when using N-monosubstituted thioureas. rsc.org Solvent-free conditions have also been explored, offering a more environmentally friendly approach to the Hantzsch synthesis. researchgate.net

Table 1: Examples of Hantzsch Thiazole Synthesis for this compound Derivatives

| α-Haloketone | Thioamide Derivative | Product | Reference |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Thiourea | 2-Amino-4-(4-chlorophenyl)-1,3-thiazole | chemhelpasap.com |

| 2-Chloro-1-(4-chlorophenyl)ethan-1-one | Thiosemicarbazide | 2-Hydrazinyl-4-(4-chlorophenyl)-1,3-thiazole | scielo.br |

| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | N-Phenylthiourea | 2-(Phenylamino)-4-(4-chlorophenyl)-1,3-thiazole | rsc.org |

Multi-Component and Multi-Step Synthesis Protocols

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like this compound derivatives in a single step from three or more starting materials. One such example involves a one-pot condensation of an α-haloketone, a thioamide, and another component, such as an aldehyde, to generate highly substituted thiazoles. researchgate.net For instance, a three-component reaction of 2'-hydroxy-5'chloro-α-haloketones, thiourea, and o-hydroxybenzaldehyde can be performed under solvent-free conditions. researchgate.net

Another multicomponent approach involves the reaction of phenylglyoxal (B86788) monohydrate, lawsone, and thiobenzamide (B147508) in acetic acid to produce fully substituted 1,3-thiazoles. acs.org While not directly yielding the 4-(4-chlorophenyl) moiety in the examples provided, this methodology highlights the potential for creating diverse thiazole structures through MCRs. acs.org

Multi-step synthesis protocols provide a more controlled, albeit longer, route to the target compound. An example is the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which starts from 4-chlorobenzoic acid and proceeds through six steps, including esterification, hydrazination, cyclization to a thiadiazole thiol, conversion to a sulfonyl chloride, and finally reaction with amines. nih.gov Although this example leads to a 1,3,4-thiadiazole (B1197879), similar multi-step strategies can be adapted for the synthesis of 1,3-thiazole derivatives.

Synthesis of N-Substituted this compound Derivatives

The amino group at the 2-position of the this compound core serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide range of substituents and the creation of diverse chemical libraries.

Condensation Reactions for Amino-Thiazole Derivatives

The 2-amino group of 2-amino-4-(4-chlorophenyl)-1,3-thiazole is nucleophilic and can readily participate in condensation reactions with various electrophiles. For instance, condensation with aldehydes and ketones can form Schiff bases (imines). scielo.brnih.gov These reactions are often catalyzed by acids or bases.

Furthermore, the amino group can react with acylating agents such as acid chlorides and anhydrides to form amide derivatives. nih.gov For example, the reaction of 2-amino-4-phenylthiazole (B127512) with acetic anhydride (B1165640) yields the corresponding N-acetyl compound. nih.gov These amide linkages are a common feature in many biologically active molecules.

Table 2: Condensation Reactions of 2-Amino-4-(4-chlorophenyl)-1,3-thiazole

| Reagent | Reaction Type | Product Type | Reference |

| Naphthalen-1-carbaldehyde | Condensation | Schiff Base | scielo.br |

| Acetic Anhydride | Acylation | Amide | nih.gov |

| Phenyl isothiocyanate | Addition | Thiourea | nih.gov |

Incorporation of Thiourea and Thiosemicarbazone Moieties

Thiourea and thiosemicarbazone functionalities are known to be important pharmacophores. These moieties can be incorporated into the this compound scaffold, often starting from a 2-amino or 2-hydrazinyl precursor.

The reaction of 2-amino-4-(4-chlorophenyl)-1,3-thiazole with an appropriate isothiocyanate leads to the formation of N-substituted thiourea derivatives. nih.govrsc.org For example, reacting 2-amino-4-phenyl-1,3-thiazoles with 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isocyanate yields glucose-conjugated thioureas. rsc.org

Thiosemicarbazone derivatives are typically synthesized by the condensation of a 2-hydrazinyl-1,3-thiazole with an aldehyde or ketone. scielo.br For instance, 4-(4-chlorophenyl)-2-hydrazinyl-1,3-thiazole can be reacted with various aldehydes to produce a series of 4-(4-chlorophenyl)-2-(2-(substituted-benzylidene)hydrazinyl)-1,3-thiazole derivatives. scielo.br These compounds often exhibit interesting biological properties. scielo.brnih.gov

Formation of Amide and Acrylate (B77674) Conjugates

Amide bond formation is a cornerstone of medicinal chemistry, and creating amide conjugates of this compound is a common derivatization strategy. This can be achieved by reacting 2-amino-4-(4-chlorophenyl)-1,3-thiazole with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters) under appropriate coupling conditions. nih.gov For example, coupling reactions of (4R)-2-phenyl-4,5-dihydro-thiazole-4-carboxylic acid with 3,4,5-trimethoxyaniline (B125895) using EDCI/HOBt as coupling agents yield amide derivatives. nih.gov

Acrylate conjugates can be synthesized through various methods. One approach involves the reaction of a phenol (B47542) with acryloyl chloride. While not directly starting from the pre-formed thiazole, this highlights a method for creating acrylate building blocks that could potentially be incorporated into a thiazole synthesis. For instance, 4-chlorophenyl acrylate is synthesized from 4-chlorophenol (B41353) and acryloyl chloride. benchchem.com Another strategy involves the reaction of an aminothiazole with a molecule containing an acrylate moiety.

Construction of Hybrid Heterocyclic Systems

The strategic amalgamation of the this compound scaffold with other heterocyclic rings has emerged as a prominent approach in medicinal chemistry to develop novel molecular entities. This molecular hybridization aims to integrate the pharmacophoric features of different heterocyclic systems into a single molecule, potentially leading to synergistic or enhanced biological activities. The construction of these hybrid systems often relies on the versatile reactivity of the thiazole ring and its precursors. A primary and widely employed method for embedding the this compound moiety into a larger molecular framework is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of a thioamide-containing substrate with an α-haloketone, specifically 2-bromo-1-(4-chlorophenyl)ethan-1-one, which serves as the key building block for introducing the desired substituted phenylthiazole unit.

Thiazole-Pyrazoline Hybrids

A significant class of hybrid compounds involves the fusion of the this compound ring with a pyrazoline nucleus. The synthesis of these hybrids generally commences with the preparation of pyrazoline-1-carbothioamide derivatives. These intermediates are subsequently cyclized with 2-bromo-1-(4-chlorophenyl)ethan-1-one or its derivatives to yield the target thiazolyl-pyrazoline scaffolds. acs.org

For instance, a series of thiazole-linked pyrazoline derivatives were synthesized by refluxing 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide intermediates with various substituted phenacyl bromides in a mixture of ethanol (B145695) and dimethylformamide (DMF) for four hours. This method affords the desired hybrid products in satisfactory yields. acs.org This synthetic strategy highlights a versatile platform for generating a library of 4-aryl-1,3-thiazole-pyrazoline hybrids.

Table 1: Synthesis of this compound-Pyrazoline Hybrids

| Starting Thioamide | Reagent | Solvent | Conditions | Resulting Hybrid System | Ref |

|---|---|---|---|---|---|

| 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide | 2-bromo-1-(4-chlorophenyl)ethan-1-one | Ethanol/DMF | Reflux, 4 h | 4-(4-chlorophenyl)-2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole | acs.org |

| Pyrazole-1-carbothioic acid amide derivatives | 1-(4-chlorophenyl)-2-bromoethan-1-one | Ethanol | Reflux, 8-10 h (NaOAc catalyzed) | 2-(Pyrazol-1-yl)-4-(4-chlorophenyl)-1,3-thiazole derivatives | acs.org |

Thiazole-Pyrazoline-Triazole Hybrids

The modular nature of these synthetic strategies allows for the construction of even more complex, multi-heterocyclic systems. An example is the synthesis of hybrids incorporating thiazole, pyrazoline, and 1,2,3-triazole rings. In one reported synthesis, a complex pyrazoline derivative already containing a triazole moiety was used as the starting material. acs.org

Specifically, the compound 2-(3-(4-bromophenyl)-5-(3-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole was synthesized. acs.org The final step in forming the thiazole ring of this intricate hybrid involved the reaction of a corresponding pyrazolyl-pyrazole-carbothioamide precursor with 2-bromo-1-(4-chlorophenyl)ethan-1-one. This demonstrates the robustness of the Hantzsch synthesis in accommodating sterically demanding and complex substrates to create elaborate molecular architectures. acs.org

Table 2: Synthesis of a Thiazole-Pyrazoline-Triazole Hybrid System

| Thioamide Precursor | Reagent | Resulting Hybrid Compound | Ref |

|---|

These synthetic methodologies underscore a powerful and adaptable approach for the derivatization of the this compound core, enabling its incorporation into a diverse array of hybrid heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For this compound derivatives, the spectra typically reveal distinct signals corresponding to the protons on the thiazole ring and the substituted phenyl ring.

In the case of 2-amino-4-(4-chlorophenyl)thiazole, the spectrum recorded in DMSO-d6 shows two doublets for the p-substituted chlorophenyl ring at approximately δ 7.81 ppm and δ 7.39 ppm. rsc.org The thiazole proton appears as a singlet around δ 7.01 ppm, while the amino (-NH2) protons present a singlet at δ 7.15 ppm. rsc.org

For more complex derivatives, such as 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide, the thiazole proton signal is observed at δ 7.75 ppm, and the protons of the chlorophenyl ring appear as a doublet at δ 7.85 ppm. researchgate.net A key feature for this derivative is the singlet at δ 12.65 ppm, which is characteristic of the amide proton (NHCO). researchgate.net Further elaboration of the structure, as seen in 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole, results in a more complex spectrum where the thiazole proton is a singlet at δ 7.38 ppm, and the chlorophenyl protons are observed as doublets at δ 7.45 ppm and δ 7.87 ppm. scielo.br

¹H NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm), Multiplicity, Coupling Constant (J Hz), and Assignment | Reference |

|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)thiazole | DMSO-d₆ | 7.81 (d, J=8.6 Hz, 2H, Ar-H); 7.39 (d, J=8.6 Hz, 2H, Ar-H); 7.15 (s, 2H, NH₂); 7.01 (s, 1H, thiazole-H) | rsc.org |

| 2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | DMSO | 12.65 (s, 1H, NHCO); 7.85 (d, 2H, Ar-H); 7.75 (s, 1H, thiazole-H) | researchgate.net |

| 4-(4-Chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole | DMSO-d₆ | 12.27 (s, 1H, NH); 8.75 (d, J=8.0 Hz, 1H, naphthyl-H); 8.68 (s, 1H, CH=N); 7.94-7.98 (m, 2H, naphthyl-H); 7.87 (d, J=8.0 Hz, 2H, p-chlorophenyl-H); 7.84 (d, 1H, naphthyl-H); 7.54-7.66 (m, 3H, naphthyl-H); 7.45 (d, J=8.0 Hz, 2H, p-chlorophenyl-H); 7.38 (s, 1H, thiazole-H) | scielo.br |

¹³C NMR spectroscopy provides critical information about the carbon skeleton of a molecule. In this compound derivatives, distinct signals are observed for the carbons of the thiazole ring and the chlorophenyl moiety.

For the parent 2-amino-4-(4-chlorophenyl)thiazole, the carbon attached to the amino group (C2) resonates at approximately δ 168.9 ppm. rsc.org The carbons of the thiazole ring (C4 and C5) and the chlorophenyl ring appear in the aromatic region, with the thiazole C5 carbon showing a signal around δ 102.7 ppm. rsc.org In more substituted analogues like 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole, the thiazole C5 carbon is found at δ 104.9 ppm, while the other carbons of the thiazole and aromatic rings resonate between δ 124.4 and δ 168.8 ppm. scielo.br

¹³C NMR Spectroscopic Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shifts (δ ppm) | Reference |

|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)thiazole | DMSO | 168.9, 149.1, 134.2, 132.1, 128.9, 127.8, 102.7 | rsc.org |

| 4-(4-Chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole | DMSO-d₆ | 168.8, 149.9, 141.9, 134.0, 133.9, 132.4, 130.26, 130.23, 129.9, 129.2, 129.0, 127.7, 127.6, 127.4, 126.6, 126.0, 124.4, 104.9 (CH thiazole) | scielo.br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For the this compound core, characteristic vibrations include the C=N stretching of the thiazole ring, aromatic C=C stretching, and C-S bond vibrations. researchgate.netaip.org

In derivatives containing an amino group, such as 2-amino-4-(substituted-phenyl)-1,3-thiazole, characteristic N-H stretching bands appear in the region of 3100-3500 cm⁻¹. aip.org For example, 2-amino-4-(3-nitrophenyl)-1,3-thiazole shows N-H bands at 3448, 3292, and 3115 cm⁻¹, along with a C=N stretch at 1635 cm⁻¹. aip.org When the amino group is part of an amide, as in 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide, a strong carbonyl (C=O) stretching vibration is observed around 1693 cm⁻¹, and the secondary amide N-H stretch appears near 3373 cm⁻¹. researchgate.net The presence of a C-Cl bond is typically indicated by absorptions in the lower frequency region, around 831 cm⁻¹. researchgate.net

Key IR Absorption Bands for this compound Derivatives (cm⁻¹)

| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(Ar C=C) | ν(C-Cl) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | 3373 (sec. amide) | 1693 | - | 1570 | 831 | researchgate.net |

| 4-(4-Chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole | 3173 | - | 1568 | - | - | scielo.br |

| 2-Amino-4-(4-methylphenyl)-1,3-thiazole | 3180 (amide N-H) | 1654 | 1581 | 1508 | - | aip.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. For instance, the [M+H]⁺ ion for 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole was calculated to be 363.059 m/z for C₂₀H₁₄ClN₃S. scielo.br Electron Spray Ionization (ESI) is a soft ionization technique that often shows the protonated molecule. For 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the ESI-MS showed an [M+H]⁺ peak at m/z 346.88. nih.gov

The fragmentation pattern provides valuable structural information. For a derivative of 2-amino-4-(4-bromophenyl)thiazole, significant fragments were observed at m/z 168 (91.7%), 133 (48.4%), 123 (10.3%), and 89 (63.9%), indicating specific cleavage pathways of the molecule. researchgate.net

Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Technique | Molecular Formula | [M+H]⁺ or other ions (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|---|

| 4-(4-Chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole | HRMS | C₂₀H₁₄ClN₃S | 363.059 (Calculated) | - | scielo.br |

| 2-(4-Chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | ESI-MS | C₁₈H₁₆ClNO₂S | 346.88 | - | nih.gov |

| Derivative of 2-amino-4-(4-bromophenyl)thiazole | MS | - | - | 168 (91.7%), 133 (48.4%), 123 (10.3%), 89 (63.9%) | researchgate.net |

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This experimental data is compared with the calculated theoretical values based on the proposed molecular formula to confirm the compound's purity and empirical formula.

For a synthesized derivative, 2-chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide, the elemental analysis yielded C 39.75%, H 2.39%, N 8.40%, and S 9.64%. researchgate.net These values were in close agreement with the calculated values of C 39.84%, H 2.43%, N 8.45%, and S 9.67% for the molecular formula C₁₁H₇BrClN₂OS. researchgate.net Similarly, for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole (C₁₈H₁₆ClNO₂S), the found values were C 62.47%, H 4.61%, and N 4.01%, which corresponded well with the calculated values of C 62.51%, H 4.66%, and N 4.05%. nih.gov

Elemental Analysis Data for Selected this compound Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| 2-Chloro-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide | C₁₁H₇BrClN₂OS | C: 39.84, H: 2.43, N: 8.45, S: 9.67 | C: 39.75, H: 2.39, N: 8.40, S: 9.64 | researchgate.net |

| 2-(4-Chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | C₁₈H₁₆ClNO₂S | C: 62.51, H: 4.66, N: 4.05 | C: 62.47, H: 4.61, N: 4.01 | nih.gov |

Conclusion

The 1,3-thiazole scaffold continues to be a cornerstone in medicinal chemistry, offering a versatile platform for the development of new therapeutic agents. The specific derivative, 4-(4-Chlorophenyl)-1,3-thiazole, exemplifies the potential of this heterocyclic system. With demonstrated antiparasitic, anti-inflammatory, and anticancer activities, this compound and its analogues represent promising leads for further drug discovery and development efforts. The ongoing exploration of the chemical space around the this compound nucleus holds the potential to yield novel and effective treatments for a range of diseases.

Pharmacological Efficacy and Biological Profiling of 4 4 Chlorophenyl 1,3 Thiazole Derivatives

Evaluation of Antimicrobial Activity

Derivatives of 4-(4-chlorophenyl)-1,3-thiazole have been the subject of numerous studies to determine their effectiveness against a spectrum of microbial pathogens. These investigations have revealed that specific structural modifications to the core thiazole (B1198619) ring can lead to significant antibacterial and antifungal properties.

Research into the antibacterial effects of this compound derivatives has shown varied efficacy against Gram-positive bacteria. In one study, a series of newly synthesized derivatives were evaluated for their in vitro antimicrobial activity. researchgate.net Among the tested compounds, certain derivatives demonstrated moderate antibacterial action specifically against Staphylococcus aureus and Bacillus subtilis. researchgate.net However, other derivatives in the same series showed no significant activity against the tested Gram-positive strains, highlighting the importance of specific substituent groups on the thiazole nucleus for biological activity. researchgate.net For instance, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-ylthio)acetamide and its bromine-substituted counterpart showed moderate activity, whereas other related compounds were inactive. researchgate.net

| Compound Derivative | Staphylococcus aureus | Bacillus subtilis | Micrococcus luteus | Reference |

|---|---|---|---|---|

| Derivative 7 | Moderate Activity | Moderate Activity | Not Reported | researchgate.net |

| Derivative 8** | Moderate Activity | Moderate Activity | Not Reported | researchgate.net |

| Derivatives 5 & 6 | No Activity | No Activity | No Activity | researchgate.net |

The efficacy of this compound derivatives against Gram-negative bacteria has been found to be generally limited. In the same study that showed moderate activity against Gram-positive strains, the derivatives were found to be inactive against the tested Gram-negative bacteria, which included Pseudomonas aeruginosa, Escherichia coli, and Proteus mirabilis. researchgate.net This suggests a potential selectivity of these compounds, which may be attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. Another study investigating a specific thiazole derivative reported an inhibitory effect against Proteus mirabilis, with a minimum inhibitory concentration (MIC) of 1000 μg/mL, while showing no effect against Escherichia coli. nih.gov

| Compound Derivative | Pseudomonas aeruginosa | Escherichia coli | Proteus mirabilis | Reference |

|---|---|---|---|---|

| Derivatives 5, 6, 7, 8 | No Activity | No Activity | No Activity | researchgate.net |

| Thiazole Compound 6 | Not Tested | No Inhibitory Effect | MIC: 1000 µg/mL | nih.gov |

In contrast to their variable antibacterial action, certain this compound derivatives have demonstrated significant antifungal potency. Studies have shown that these compounds can be particularly effective against pathogenic yeasts such as Candida albicans and Candida glabrata. researchgate.net Some derivatives exhibited distinguished antifungal activity against both of these fungal strains. researchgate.net Further research into related 1,3-thiazole derivatives revealed very strong antifungal effects, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL against C. albicans. nih.gov The presence of a hydrazine (B178648) substituent at the C2 position of the thiazole ring has been correlated with increased antifungal efficiency. nih.gov

| Compound Class/Derivative | Candida albicans | Candida glabrata | Reference |

|---|---|---|---|

| Derivatives 5, 6, 7, 8 | Distinguished Activity | Distinguished Activity | researchgate.net |

| 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | MIC range: 0.008–7.81 µg/mL | Not Reported | nih.gov |

| 2-Hydrazinyl-thiazole derivatives | MIC: 3.9 µg/mL (four times lower than fluconazole) | Not Reported | nih.gov |

The evaluation of the antimicrobial activity of this compound derivatives is predominantly conducted using established in vitro methodologies. One common technique is the well diffusion method (also known as the cup-plate method). researchgate.netnih.gov In this assay, agar (B569324) plates are uniformly inoculated with a test microorganism. Wells or cups are then created in the agar, into which solutions of the test compounds are added. The plates are incubated, and the antimicrobial activity is determined by measuring the diameter of the inhibition zone around the well. researchgate.net

Another widely used technique is the broth microdilution method. This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). nih.gov The assay involves preparing two-fold dilutions of the test compounds in a liquid growth medium in microtiter plates, followed by the addition of a standardized microbial inoculum. The MIC is identified as the lowest concentration of the compound that visibly inhibits microbial growth after incubation. nih.govfrontiersin.org The MFC is subsequently determined by subculturing from the wells that showed no growth to determine the lowest concentration that kills the microorganism. nih.gov

Investigation of Antiparasitic Potential

Beyond their antimicrobial properties, derivatives of this compound have also been investigated for their potential to combat parasitic infections, particularly leishmaniasis.

Studies have evaluated the biological potential of this compound compounds against different forms of Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. researchgate.netscielo.br The research assessed the activity of these compounds against both the extracellular promastigote form and the intracellular amastigote form of the parasite. scielo.br

The results demonstrated that the compounds exhibited leishmanicidal activity, with varying degrees of potency. For the promastigote form, the half-maximal inhibitory concentration (IC50) values ranged from 19.86 µM to 200 µM. researchgate.netscielo.br Against the clinically more relevant amastigote form, the compounds were generally less potent, with IC50 values ranging from 101 µM to over 200 µM. researchgate.netscielo.br These findings indicate that this compound derivatives can serve as a structural scaffold for the development of future antiparasitic agents. scielo.br

| Compound | IC50 against Promastigotes (µM) | IC50 against Amastigotes (µM) | Reference |

|---|---|---|---|

| Compound 1a | 19.86 | >200 | researchgate.netscielo.brscielo.br |

| Compound 1b | 30.73 | >200 | researchgate.netscielo.brscielo.br |

| Compound 1c | >200 | >200 | researchgate.netscielo.brscielo.br |

| Compound 1d | >200 | >200 | researchgate.netscielo.brscielo.br |

| Compound 1e | 144.0 | >200 | researchgate.netscielo.brscielo.br |

| Compound 1f | >200 | >200 | researchgate.netscielo.brscielo.br |

| Compound 1g | >200 | 101.0 | researchgate.netscielo.brscielo.br |

| Compound 1h | >200 | >200 | researchgate.netscielo.brscielo.br |

Trypanocidal Activity Against Trypanosoma cruzi (Trypomastigote and Amastigote Forms)

Derivatives of this compound have been investigated for their potential as trypanocidal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. Research has demonstrated that these compounds exhibit activity against both the infective trypomastigote and the replicative amastigote forms of the parasite.

In a study evaluating a series of eight 4-(4-chlorophenyl)thiazole compounds, significant efficacy was observed. researchgate.netnih.gov The compounds demonstrated notable activity against the trypomastigote form, with IC50 values (the concentration required to inhibit 50% of the parasite population) ranging from 1.67 to 100 µM. researchgate.netnih.govscielo.br The activity against the intracellular amastigote form, which is crucial for establishing chronic infection, was also assessed, with IC50 values ranging from 1.96 µM to over 200 µM. researchgate.netnih.gov

These findings suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents for Chagas disease. The variation in activity across the different derivatives highlights the importance of the specific substitutions on the thiazole ring in determining the trypanocidal potency.

In Vitro Parasite Growth Inhibition Assays

The evaluation of this compound derivatives has been conducted through various in vitro parasite growth inhibition assays to quantify their efficacy. These assays are fundamental in determining the concentration-dependent effect of the compounds on the viability and proliferation of Trypanosoma cruzi.

For the trypomastigote form, the assays typically involve incubating the parasites with varying concentrations of the test compounds and then assessing parasite viability, often through microscopic counting or colorimetric methods. The results from these assays on 4-(4-chlorophenyl)thiazole derivatives showed a broad range of inhibitory concentrations, with some compounds demonstrating potent activity with IC50 values as low as 1.67 µM. researchgate.netnih.govscielo.br

Similarly, for the amastigote form, in vitro assays involve infecting host cells (such as macrophages or fibroblasts) with trypomastigotes, which then transform into amastigotes and replicate within the cells. The synthesized compounds are then added, and their ability to reduce the number of intracellular amastigotes is measured. For the 4-(4-chlorophenyl)thiazole derivatives, the IC50 values against amastigotes varied, with the most potent compound showing an IC50 of 1.96 µM. researchgate.netnih.govscielo.br

The collective data from these in vitro growth inhibition assays confirm the potential of this class of compounds as anti-T. cruzi agents and provide a basis for further structure-activity relationship studies. researchgate.netnih.gov

Table 1: Trypanocidal Activity of this compound Derivatives Against Trypanosoma cruzi

| Compound Type | Parasite Form | IC50 Range (µM) |

|---|---|---|

| 4-(4-Chlorophenyl)thiazole Derivatives | Trypomastigote | 1.67 - 100 |

| 4-(4-Chlorophenyl)thiazole Derivatives | Amastigote | 1.96 - >200 |

Assessment of Anticancer Properties

The this compound scaffold has also been extensively evaluated for its anticancer potential, demonstrating cytotoxic activity against a range of cancer cell lines.

Cytotoxic Activity Against Hematological Malignancies (e.g., Leukemia HL-60 Cell Line)

A series of novel N-substituted-1,3-thiazole derivatives, synthesized from a 4-(p-chlorophenyl)-2-aminothiazole starting material, were screened for their cytotoxic activity against the human promyelocytic leukemia HL-60 cell line. researchgate.net Among the synthesized compounds, one derivative, Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (B77674), was identified as the most promising antitumor candidate. researchgate.net This highlights the potential of this chemical class in the context of hematological cancers.

Cytotoxic Activity Against Solid Tumor Cell Lines (e.g., Hela, A549, U87, MCF-7)

Derivatives of this compound have demonstrated broad-spectrum cytotoxic activity against various solid tumor cell lines.

HeLa (Cervical Cancer): In a study of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives, several compounds showed potent cytotoxic activity against HeLa cells. One derivative, featuring an ortho-chlorine moiety on the phenyl ring, was the most active, with an IC50 value of 1.3 µM. Other studies have also reported the efficacy of thiazole derivatives against HeLa cells. nih.govnih.gov

A549 (Lung Carcinoma): The same series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives were tested against A549 lung carcinoma cells, though they generally showed lower activity compared to the standard drug doxorubicin. However, other research has identified different thiazole derivatives with significant cytotoxicity against A549 cells, with IC50 values as low as 9.2 µM. researchgate.net

U87 (Glioblastoma): Against the U87 glioblastoma cell line, some of the evaluated N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives exhibited cytotoxicity greater than that of doxorubicin.

MCF-7 (Breast Cancer): Numerous studies have confirmed the cytotoxic effects of this compound derivatives on the MCF-7 breast cancer cell line. researchgate.netmdpi.comnih.govnih.gov One particular derivative demonstrated potent antiproliferative activity with an IC50 of 5.73 µM. nih.gov Another study found a different derivative to have an even lower IC50 of 2.57 µM against MCF-7 cells. mdpi.com

Table 2: Cytotoxic Activity of Selected this compound Derivatives Against Solid Tumor Cell Lines

| Cell Line | Cancer Type | Reported IC50 (µM) |

|---|---|---|

| HeLa | Cervical Cancer | 1.3 |

| A549 | Lung Carcinoma | 9.2 |

| U87 | Glioblastoma | More potent than Doxorubicin |

| MCF-7 | Breast Cancer | 2.57 |

Elucidation of Molecular Mechanisms of Antineoplastic Action

Research into the anticancer effects of this compound derivatives has extended to understanding their molecular mechanisms of action, with a focus on the induction of apoptosis and modulation of the cell cycle.

Induction of Apoptosis and Cell Cycle Modulation (e.g., G2/M Phase Arrest, Pre-G1 Apoptosis)

Flow cytometric analysis of HL-60 leukemia cells treated with a potent this compound derivative revealed a significant cell cycle arrest at the G2/M phase. researchgate.net This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The same study also observed an increase in the pre-G1 apoptotic cell population, indicating that the compound induces programmed cell death. researchgate.net

In MCF-7 breast cancer cells, a different thiazole derivative was shown to induce cell cycle arrest at the G1/S phase and significantly increase the population of cells in the pre-G1 phase, rising from 2.02% in untreated cells to 37.36% in treated cells. mdpi.com This compound also triggered both early and late apoptosis in the MCF-7 cells. mdpi.com The induction of apoptosis is a key mechanism for the elimination of cancer cells, and these findings suggest that this compound derivatives can activate this pathway.

Disruption of Mitochondrial Membrane Potential (MMP)

The integrity of the mitochondrial membrane is crucial for cell survival, and its disruption is a key indicator of apoptosis. Certain derivatives of this compound have been investigated for their ability to induce apoptosis by reducing the mitochondrial membrane potential (MMP). For instance, studies on a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives revealed their capability to decrease the MMP in cancerous cells sid.ir. Similarly, novel 4-Aryl-1,3-thiazole derivatives linked to a triphenylphosphonium (TPP+) moiety, designed to target mitochondria, were also shown to decrease the MMP in HeLa cells nih.gov. The depolarization of the mitochondrial membrane is a critical event in the intrinsic apoptotic pathway, often leading to the release of pro-apoptotic factors into the cytoplasm mdpi.com. Research on other thiazole derivatives has confirmed that these compounds can significantly disrupt MMP in leukemia cells, which is a critical marker of apoptosis researchgate.net. This disruption indicates that the mitochondrial pathway is a key mechanism through which these compounds exert their cytotoxic effects researchgate.netresearchgate.net.

Generation of Reactive Oxygen Species (ROS)

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another mechanism by which thiazole derivatives can induce cell death. An excess of ROS can damage cellular components like DNA, proteins, and lipids, ultimately leading to apoptosis. Research has demonstrated that certain N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have the potency to produce ROS in cancer cells sid.ir. Furthermore, studies involving 4-Aryl-1,3-thiazole-TPP conjugates showed that the most promising compounds enhanced the levels of ROS in HeLa cancer cells nih.gov. This elevation in intracellular free radicals contributes to the cytotoxic effects of the compounds researchgate.net. The redox-modulating activity of thiazole derivatives has been assessed by measuring ROS levels, with studies showing a marked increase in ROS in various cancer cell lines upon treatment mdpi.com.

Activation of Caspase Pathways (e.g., Caspase 3)

Caspases are a family of protease enzymes that play an essential role in programmed cell death. The activation of effector caspases, such as caspase-3, is a central event in the apoptotic cascade. Several studies have confirmed that this compound derivatives exert their anticancer effects by activating these pathways.

For example, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives were shown to activate caspase-3 sid.ir. Similarly, thiazole-bearing phthalimide (B116566) derivatives demonstrated cytotoxic activity related to the activation of caspase-3, suggesting apoptosis induction through the intrinsic pathway nih.govnih.gov. The activity of caspase-3 is often measured to confirm that cell death is occurring via apoptosis. Studies on other thiazole derivatives have shown a significant increase in caspase-3/7 activity in cancer cell lines like A549 lung carcinoma cells, confirming the involvement of mitochondrial pathways in apoptosis induction researchgate.netresearchgate.net. This activation is a downstream event following the disruption of mitochondrial membrane potential and is a hallmark of apoptosis researchgate.net.

In Vitro Cell Proliferation and Viability Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Numerous studies have utilized this assay to evaluate the anticancer potential of this compound derivatives against various cancer cell lines.

One study synthesized a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives (8a-8o) and tested their cytotoxicity against Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cell lines. Compound 8a, featuring an ortho-chlorine moiety, was the most active against Hela cells with an IC50 value of 1.3 µM . Another investigation of novel thiazole derivatives (4a-c) and an acetoxy derivative (5) on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines found that compound 4c was the most potent, with IC50 values of 2.57 µM and 7.26 µM, respectively mdpi.com.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 8a (ortho-chloro derivative) | Hela | 1.3 ± 0.14 | |

| Compound 4c | MCF-7 | 2.57 ± 0.16 | mdpi.com |

| Compound 4c | HepG2 | 7.26 ± 0.44 | mdpi.com |

| Compound 4a | MCF-7 | 12.7 ± 0.77 | mdpi.com |

| Compound 4a | HepG2 | 6.69 ± 0.41 | mdpi.com |

| Compound 4b (bromo substitution) | MCF-7 | 31.5 ± 1.91 | mdpi.com |

| Compound 4b (bromo substitution) | HepG2 | 51.7 ± 3.13 | mdpi.com |

| Compound 5 (acetoxy derivative) | MCF-7 | 28.0 ± 1.69 | mdpi.com |

| Compound 5 (acetoxy derivative) | HepG2 | 26.8 ± 1.62 | mdpi.com |

| Compound 5b | MCF-7 | 0.2 ± 0.01 | nih.govnih.gov |

| Compound 5k | MDA-MB-468 | 0.6 ± 0.04 | nih.govnih.gov |

| Compound 5g | PC-12 | 0.43 ± 0.06 | nih.govnih.gov |

Exploration of Other Pharmacological Activities

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the thiazole scaffold have also been investigated as potential inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are therapeutic targets for conditions like Alzheimer's disease. Research into various thiazole derivatives has shown that they can exhibit significant inhibitory activity against AChE. In one study, a series of thiazole derivatives (4a-j) were synthesized and evaluated for their ability to inhibit AChE and BuChE nih.govtandfonline.com. Compound 4e, which bears a p-nitro group on its phenyl ring, was identified as the most potent AChE inhibitor with an IC50 value of 25.5 µg/mL. Notably, the compounds that were effective against AChE showed only weak inhibition of BuChE, indicating a degree of selectivity nih.govtandfonline.com. Another study synthesized nineteen new thiazole-based derivatives, with compounds 10 and 16 demonstrating potent AChE inhibitory activities with IC50 values of 103.24 nM and 108.94 nM, respectively acs.org.

| Compound | Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 4e (p-nitro group) | AChE | 25.5 ± 2.12 µg/mL | nih.govtandfonline.com |

| Compound 4i | AChE | 38.50 ± 2.12 µg/mL | nih.govtandfonline.com |

| Compound 4c | AChE | 58.42 ± 3.14 µg/mL | nih.govtandfonline.com |

| Compound 4g (m-nitro group) | AChE | 68 ± 2.12 µg/mL | nih.govtandfonline.com |

| Effective AChE Inhibitors | BuChE | > 80 µg/mL | nih.govtandfonline.com |

| Compound 10 | AChE | 103.24 nM | acs.org |

| Compound 16 | AChE | 108.94 nM | acs.org |

Anti-inflammatory Response Modulation (e.g., Inhibition of LPS-induced TNFα and IL-8 release)

The potential for thiazole derivatives to modulate inflammatory responses has been an area of scientific inquiry. Inflammation is a complex biological response, and mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) are key players. Their overproduction can lead to chronic inflammatory diseases. Studies have shown that 2-amino-1,3-thiazole derivatives can effectively suppress the lipopolysaccharide (LPS)-induced production of proinflammatory cytokines, including TNF-α and IL-1β, in microglial cells researchgate.net. The increase in TNF-α and IL-1β levels stimulated by LPS was significantly attenuated by treatment with these thiazole compounds researchgate.net. This suggests that thiazole derivatives could have therapeutic potential in managing neuroinflammation and other inflammatory conditions by inhibiting the production of key inflammatory mediators researchgate.netresearchgate.net. The modulation of histone acetylation at the IL-8 promoter is one mechanism by which anti-inflammatory agents can suppress its release nih.gov.

Anticonvulsant Properties

The structural motif of this compound has been a focal point in the exploration of novel anticonvulsant agents. Research has demonstrated that derivatives incorporating this chemical scaffold exhibit significant potential in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These models are instrumental in identifying compounds that may be effective against generalized tonic-clonic and absence seizures, respectively.

One area of investigation has been the synthesis of fused heterocyclic systems that incorporate the 4-(4-chlorophenyl)thiazole moiety. For instance, a series of 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives were designed to combine the known anticonvulsant activities of both the 1,2,4-triazole (B32235) and thiazole rings. Within this series, the compound 6-(4-chlorophenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole was synthesized and evaluated for its anticonvulsant properties nih.gov.

Another study focused on thiazolidin-4-one substituted thiazoles, which are structurally related to the core this compound. A notable derivative from this research is 2-(4-Chlorophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one . This compound, along with others in the series, was subjected to in-vivo screening using the MES and scPTZ methods to determine their antiepileptic potency biointerfaceresearch.com. The findings from this study revealed varying degrees of anticonvulsant and neurotoxic potential among the tested analogs biointerfaceresearch.com.

Furthermore, the synthesis of a novel 4-(4-chlorophenyl)-N-phenyl-3-(pyridin-4-yl)thiazol-2(3H)-imine derivative highlights the continued interest in this class of compounds for their potential biological activities, including anticonvulsant effects researchgate.net. While detailed pharmacological data for this specific compound was not provided, the rationale for its synthesis is rooted in the established anticonvulsant potential of 2-imino-1,3-thiazoline structures researchgate.net.

The anticonvulsant potential is not limited to simple thiazoles. A dihydrothiazole derivative, N-(4-chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole-4-carboxamide , was identified as a potent anticonvulsant agent. This compound demonstrated a more significant protective effect than the standard drug thalidomide (B1683933) in the pentylenetetrazole (PTZ) test, with no associated mortality nih.gov.

The following tables present a summary of the anticonvulsant activity for selected derivatives containing the 4-(4-chlorophenyl)thiazole or a closely related structural motif.

Table 1: Anticonvulsant Activity of Thiazolidin-4-one Substituted Thiazole Derivatives

| Compound ID | Substitution on Phenyl Ring at position 2 of Thiazolidinone | MES Test (% Protection) | scPTZ Test (% Protection) |

| PTT1 | 4-Amino | 50 | 33.33 |

| PTT2 | 4-Hydroxy | 50 | 50 |

| PTT5 | 4-Chloro | 66.66 | 50 |

| PTT6 | 4-Nitro | 83.33 | 66.66 |

| PTT7 | Unsubstituted | 33.33 | 33.33 |

Data synthesized from a study on novel thiazolidine-4-one substituted thiazoles. The core structure includes a 4-phenylthiazol-2-ylimino)methyl)phenyl moiety attached to the thiazolidinone ring. biointerfaceresearch.com

Table 2: Anticonvulsant Screening of Fused Thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole Derivatives

| Compound ID | Substitution on Phenyl Ring at position 6 | MES Test (% Protection) | scPTZ Test (% Protection) |

| 3a | Unsubstituted | 50 | 33.33 |

| 3b | 4-Methyl | 66.66 | 50 |

| 3c | 4-Methoxy | 50 | 33.33 |

| 3f | 4-Chloro | 83.33 | 66.66 |

Data derived from research on 6-(substituted-phenyl)thiazolo[3,2-b] nih.govnih.govresearchgate.nettriazole derivatives. nih.gov

Computational Chemistry and Structure Based Drug Design Insights for 4 4 Chlorophenyl 1,3 Thiazole Derivatives

Structure-Activity Relationship (SAR) Analyses

Structure-Activity Relationship (SAR) analyses are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 4-(4-chlorophenyl)-1,3-thiazole, SAR studies have provided critical insights into the structural requirements for their biological actions, particularly in the realm of anticancer and antimicrobial activities.

The biological potency of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions of the thiazole (B1198619) or the phenyl ring. Research has demonstrated that both the electronic nature and the steric properties of these substituents play a crucial role in determining the compound's efficacy.

For instance, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives tested for their anticancer activity, diverse moieties with different electronic features were substituted on the phenyl ring to investigate their impact on cytotoxicity. The results indicated that the nature and position of the substituent on the phenyl ring have a significant effect on the anticancer activity. For example, compound 8a, which has an ortho-chloro substituent on the phenyl ring, was identified as the most active derivative against Hela cells.

Similarly, studies on other thiazole derivatives have shown that the presence of electron-withdrawing groups on the phenyl moiety can enhance antimicrobial activities. mdpi.com Specifically, substitutions at the para position of the phenyl ring, such as 4-ClC6H4, 4-OCH3C6H4, and 4-CH3C6H4, have been noted to have a significant impact on the compound's activity. mdpi.com

The following table summarizes the effect of different substituents on the anticancer activity of some this compound derivatives against various cancer cell lines.

| Compound | Substituent on Phenyl Ring | Hela IC50 (µM) | A549 IC50 (µM) | U87 IC50 (µM) |

| 8a | 2-Cl | 1.3 ± 0.14 | >50 | 5.2 ± 0.41 |

| 8b | 3-Cl | 2.9 ± 0.23 | >50 | 8.1 ± 0.65 |

| 8c | 4-Cl | 4.1 ± 0.33 | >50 | 10.3 ± 0.82 |

| 8d | 2-F | 3.5 ± 0.28 | >50 | 7.7 ± 0.62 |

| 8e | 4-F | 5.6 ± 0.45 | >50 | 12.1 ± 0.97 |

| 8f | 2-Br | 2.1 ± 0.17 | >50 | 6.3 ± 0.50 |

| 8g | 4-Br | 4.8 ± 0.38 | >50 | 11.5 ± 0.92 |

Through extensive SAR studies, key structural features and pharmacophores essential for the enhanced biological activity of this compound derivatives have been identified. The 1,3-thiazole ring itself is a crucial scaffold, providing a versatile template for interaction with various biological targets. researchgate.net

A critical pharmacophoric feature is the 4-(4-chlorophenyl) group. The chlorine atom at the para position of the phenyl ring is often associated with increased potency, likely due to its electron-withdrawing nature and its ability to form favorable interactions, such as halogen bonds, within the active site of target proteins.

Furthermore, the substitution pattern at the 2-position of the thiazole ring is a key determinant of activity. For example, the introduction of an acetamide (B32628) linker at this position has been shown to be a viable strategy for developing potent anticancer agents. The nature of the substituent on the acetamide nitrogen further fine-tunes the biological activity.

In the context of antimicrobial activity, a SAR study of thiazole derivatives clubbed with various heterocycles revealed that the nature of the substituent on the thiazole ring and the type of heterocyclic system it is linked to are critical for activity. nih.gov For instance, in a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, the substitution on both the quinoline (B57606) and the phenyl ring of the thiazole moiety influenced the antimicrobial potency. mdpi.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, molecular docking studies have been instrumental in predicting their binding modes and affinities with various biological targets, thereby providing a rational basis for their observed biological activities.

Molecular docking studies have been successfully employed to predict the binding modes of this compound derivatives with a range of biological targets, including enzymes and receptors implicated in cancer and microbial infections. These studies help in visualizing how the ligand fits into the active site of the protein and what types of interactions are formed.

For example, in a study of novel thiazole derivatives as potential tubulin polymerization inhibitors, molecular docking was used to investigate the binding interactions between the designed compounds and the tubulin active site. nih.govresearchgate.net The results showed that the most potent compounds adopted a binding mode similar to that of the known inhibitor combretastatin (B1194345) A-4, indicating a similar mechanism of action. researchgate.netacs.org

Similarly, molecular docking studies on 1,3,4-thiadiazole (B1197879) derivatives bearing a pyridine (B92270) moiety were performed to understand their binding modes with the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. mdpi.com The docking results provided insights into the interactions that contribute to the inhibitory activity of these compounds. mdpi.com

The binding affinity, often expressed as a docking score or binding energy, is a key output of molecular docking simulations. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher biological activity. The following table presents the predicted binding energies of some thiazole derivatives against different protein targets.

| Compound | Target Protein | PDB Code | Binding Energy (kcal/mol) |

| 3a | S. aureus DNA gyrase B | 3U2D | - |

| 8a | S. aureus DNA gyrase B | 3U2D | - |

| 8b | S. aureus DNA gyrase B | 3U2D | - |

| 3a | E. coli DNA gyrase B | 1S14 | - |

| 8a | E. coli DNA gyrase B | 1S14 | - |

| 8b | E. coli DNA gyrase B | 1S14 | - |

Beyond predicting the binding pose, molecular docking studies provide detailed information about the stabilizing interactions between the ligand and the amino acid residues in the active site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds.

For instance, in the docking study of thiazole derivatives with tubulin, the interactions of the most active compounds with key amino acid residues in the colchicine (B1669291) binding site were analyzed. nih.govresearchgate.net These interactions were found to be crucial for the stabilization of the ligand-protein complex and for the inhibition of tubulin polymerization. nih.govresearchgate.net

In another study, the molecular interactions of thiazole derivatives with the active site of S. aureus DNA gyrase B were investigated. nih.gov The results revealed that the most active compounds formed hydrogen bonds with key residues such as THR173, ARG144, and ASP81, which are essential for their antibacterial activity. nih.gov The visualization of these interactions in both 2D and 3D provides a clear understanding of the binding mechanism and can guide the design of more potent inhibitors. amazonaws.com

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound and its derivatives, DFT calculations have provided valuable insights that complement experimental findings and aid in the rational design of new compounds.

DFT methods have been used to calculate the structural geometry (bond lengths, bond angles, and torsion angles) and electronic properties of related thiadiazole compounds. nih.govscholarhub.vn These calculations can provide a good correlation with experimental data obtained from techniques like X-ray crystallography. nih.govscholarhub.vn Furthermore, DFT can be used to generate Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential maps, which are useful for understanding the reactivity and interaction sites of the molecule. nih.govscholarhub.vn

For instance, a study on 2-(4-methoxyphenyl)benzo[d]thiazole utilized DFT calculations to investigate its molecular structure and vibrational frequencies. researchgate.netmdpi.com The comparison between the calculated and observed vibrational frequencies indicated that the B3LYP functional provided superior results. researchgate.netmdpi.com Such studies can help in the assignment of experimental spectroscopic data and provide a deeper understanding of the molecule's vibrational properties.

While specific DFT studies solely focused on this compound are not extensively detailed in the provided context, the application of these methods to structurally similar compounds highlights their potential in elucidating the fundamental properties of this important chemical scaffold.

Determination of Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO, Charge Distribution)

The electronic structure and reactivity of this compound and its derivatives are often investigated using computational methods like Density Functional Theory (DFT). irjweb.com These studies focus on understanding the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of chemical reactivity and stability. irjweb.comajchem-a.com

The HOMO represents the ability of a molecule to donate an electron, indicating regions susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept an electron, highlighting areas prone to nucleophilic attack. irjweb.com The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For thiazole derivatives, these calculations help elucidate the charge transfer interactions within the molecule. irjweb.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. irjweb.com These maps use a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule. irjweb.com This provides insight into how the molecule will interact with other charged species, identifying potential sites for electrophilic and nucleophilic reactions. irjweb.com In thiazole derivatives, the heterocyclic ring, with its electron-donating sulfur atom and electron-accepting C=N group, creates a distinct electronic environment that influences its reactivity and interactions. irjweb.com

Table 1: Key Electronic Structure and Reactivity Descriptors

| Descriptor | Significance | Typical Method of Determination |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; susceptibility to electrophilic attack. | DFT Calculations (e.g., B3LYP) |

| LUMO Energy | Indicates electron-accepting ability; susceptibility to nucleophilic attack. | DFT Calculations (e.g., B3LYP) |

| HOMO-LUMO Gap | Represents chemical stability and reactivity; a larger gap suggests higher stability. | Calculated from HOMO and LUMO energies. |

| Charge Distribution | Identifies electron-rich and electron-poor regions, predicting sites of interaction. | Molecular Electrostatic Potential (MEP) Maps |

Analysis of Noncovalent Interactions (e.g., Van der Waals, Hydrogen Bonding)

Noncovalent interactions play a critical role in the supramolecular structure and molecular packing of this compound derivatives. nih.govmdpi.com These interactions, though weaker than covalent bonds, govern how molecules recognize and bind to each other and to biological targets. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.govbiointerfaceresearch.com

The primary noncovalent interactions observed in the crystal structures of related thiazole compounds include:

Hydrogen Bonding : In derivatives containing suitable donor and acceptor groups (e.g., amino or hydroxyl groups), C—H⋯O, C—H⋯N, and N—H⋯N hydrogen bonds can form. nih.govrsc.orgnih.gov These directional interactions are crucial for forming specific, stable supramolecular assemblies like chains or networks. nih.gov

π–π Stacking : The aromatic nature of the phenyl and thiazole rings allows for π–π stacking interactions. mdpi.comrsc.org These can occur in various geometries, such as face-to-face or offset (parallel-displaced), and are important in the organization of molecules in the solid state. rsc.orgresearchgate.net

Halogen-related Interactions : The presence of the chlorine atom on the phenyl ring introduces the possibility of Cl⋯H and C—H⋯Cl interactions, which also contribute to the crystal packing. nih.gov

Table 2: Common Noncovalent Interactions in Thiazole Derivatives

| Interaction Type | Description | Importance |

|---|---|---|

| Van der Waals Forces | Weak, non-directional forces between atoms. | Contribute to overall molecular packing and stability. nih.gov |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Forms specific supramolecular structures like chains and layers. nih.govnih.gov |

| π–π Stacking | Interaction between aromatic rings. | Influences crystal packing and electronic properties. mdpi.comrsc.org |

| Halogen Interactions | Interactions involving the chlorine atom (e.g., Cl⋯H). | Provide additional stability to the crystal lattice. nih.gov |

In Silico Pharmacokinetic and Drug-Likeness Predictions (ADME)

Assessment of Oral Bioavailability

In silico studies are frequently employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of their potential oral bioavailability. nih.govresearchgate.netnih.gov For derivatives of this compound, computational analyses have indicated that these compounds possess favorable pharmacokinetic properties and good oral availability, making them promising candidates for drug development. nih.govresearchgate.netnih.gov

The prediction of oral bioavailability often involves evaluating a compound's compliance with established guidelines like Lipinski's Rule of Five. mdpi.com This rule assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally active. Additionally, parameters like human intestinal absorption (HIA) are calculated. High HIA values are associated with efficient absorption from the gastrointestinal tract following oral administration. researchgate.net The water solubility of a compound is another critical factor, as a substance must first dissolve in biological fluids to be absorbed into the bloodstream. researchgate.net Computational models suggest that 4-(4-chlorophenyl)thiazole derivatives generally exhibit properties consistent with good absorption and bioavailability. researchgate.netnih.gov

Table 3: In Silico Parameters for Assessing Oral Bioavailability

| Parameter | Description | Favorable Range for Oral Bioavailability |

|---|---|---|

| Molecular Weight | The mass of one molecule of the substance. | < 500 g/mol |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | ≤ 5 |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | ≤ 5 |

| Hydrogen Bond Acceptors | Number of nitrogen and oxygen atoms. | ≤ 10 |

| Human Intestinal Absorption (HIA) | Percentage of the compound absorbed from the gut. | High percentage is favorable. researchgate.net |

Prediction of in silico Toxicity Profiles

Computational toxicology is a vital component of early-stage drug discovery, used to predict the potential toxicity of chemical compounds and reduce the need for extensive animal testing. mdpi.comfrontiersin.org In silico studies on this compound derivatives have been conducted to evaluate their toxicity profiles. nih.govresearchgate.netnih.gov

These computational assessments generally indicate that the compounds have low to moderate toxicity. researchgate.netnih.gov For instance, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for a series of 4-(4-chlorophenyl)thiazole compounds showed they possess important pharmacokinetic properties for potential drug candidates and suggested low cytotoxicity. nih.gov These predictions are often corroborated by in vitro cytotoxicity assays against various cell lines. researchgate.netnih.gov The results from these assays have shown that the compounds exhibit moderate to low toxicity, aligning with the computational forecasts. researchgate.netnih.gov By identifying potentially toxic functional groups or structural alerts early in the design process, computational models help guide the synthesis of safer and more effective therapeutic agents. frontiersin.org

Table 4: Summary of In Silico Toxicity Findings for this compound Derivatives

| Study Type | Finding | Implication |

|---|---|---|

| In Silico ADMET Prediction | Compounds possess favorable pharmacokinetic properties. nih.gov | Suggests suitability as potential drug candidates. |

| Computational Cytotoxicity | Predicted low cytotoxicity. nih.gov | Indicates a potentially favorable safety profile. |

| In Vitro Cytotoxicity Assays | Showed moderate to low toxicity in experimental assays. researchgate.netnih.gov | Corroborates computational predictions and supports further development. |

Conclusion and Future Research Directions

Summary of Current Academic Research on 4-(4-Chlorophenyl)-1,3-thiazole

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, and it serves as a core structure in numerous pharmacologically important molecules. sciencescholar.usijpsjournal.comfabad.org.trresearchgate.net The presence of the 4-chlorophenyl group attached to the thiazole (B1198619) ring has been a key area of investigation, with research highlighting its influence on the compound's biological profile.

Current research on this compound and its derivatives has primarily focused on their synthesis and evaluation for various therapeutic applications. These include antimicrobial, anticancer, anti-inflammatory, and antiparasitic activities.

Antimicrobial Activity: Derivatives of 2-amino-4-(4-chlorophenyl)-1,3-thiazole have been synthesized and screened for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. uobaghdad.edu.iqresearchgate.netrdd.edu.iq Some of these compounds have shown moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and notable antifungal activity against Candida albicans and Candida glabrata. uobaghdad.edu.iqresearchgate.netrdd.edu.iq Further studies have explored the synthesis of N,N'-diaryl-1,3-thiazole-2,4-diamines, with some chloro-substituted derivatives demonstrating significant antibacterial and antifungal properties. ptfarm.pl The incorporation of a pyrrole (B145914) ring bridged by a hydrazone to the thiazole moiety has also yielded compounds with good activity against Staphylococcus aureus and Enterococcus faecalis. tandfonline.com

Anticancer Activity: A significant body of research has been dedicated to the anticancer potential of this compound derivatives. ijcce.ac.irijcce.ac.ir For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.irijcce.ac.ir Some of these compounds exhibited potent cytotoxic activity and were found to induce apoptosis through mechanisms involving caspase 3 activation, reduction of mitochondrial membrane potential, and generation of reactive oxygen species. ijcce.ac.ir Another study focused on ethyl β-aryl-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate (B77674) derivatives, with one compound in particular, ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate, showing superior anticancer activity against the leukemia HL-60 cell line. bibliotekanauki.pl This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis. bibliotekanauki.pl

Anti-inflammatory Activity: The anti-inflammatory potential of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives has been investigated, with these compounds showing direct inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes which are involved in inflammation-related diseases. nih.gov Specifically, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor. nih.gov

Antiparasitic Activity: The biological potential of 4-(4-chlorophenyl)thiazole compounds has been evaluated against neglected tropical diseases. scielo.brresearchgate.netscielo.br In vitro studies have shown that these compounds exhibit activity against Leishmania amazonensis and Trypanosoma cruzi. scielo.brresearchgate.netscielo.brmdpi.com Some derivatives displayed significant activity against the trypomastigote and amastigote forms of T. cruzi. mdpi.com

Identification of Research Gaps and Future Investigative Avenues

Despite the promising results, several research gaps exist in the current understanding of this compound and its derivatives. A significant gap is the limited number of in vivo studies to validate the in vitro findings. While many compounds have shown potent activity in cellular assays, their efficacy, pharmacokinetics, and toxicity in animal models remain largely unexplored.

Future research should focus on several key areas:

In-depth Mechanism of Action Studies: While some studies have touched upon the mechanism of action, particularly in the context of cancer, a more comprehensive understanding is needed across all therapeutic areas. ijcce.ac.irbibliotekanauki.pl Investigating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and development.

Structure-Activity Relationship (SAR) Elucidation: A more systematic exploration of the structure-activity relationship is required. nih.govuky.edu This involves synthesizing a wider range of derivatives with diverse substitutions on both the thiazole and the chlorophenyl rings to understand how these modifications influence biological activity and selectivity.

Exploration of Novel Therapeutic Areas: The current research has predominantly focused on antimicrobial, anticancer, anti-inflammatory, and antiparasitic activities. sciencescholar.us Future investigations could explore the potential of this compound derivatives in other therapeutic areas where thiazole-containing compounds have shown promise, such as antiviral, antidiabetic, and neuroprotective agents. fabad.org.tr

Computational and In Silico Studies: While some studies have utilized in silico methods for pharmacokinetic property evaluation, a more extensive use of computational tools for target identification, binding mode analysis, and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties could accelerate the drug discovery process. scielo.brresearchgate.netscielo.br

Potential for Further Therapeutic Development and Optimization of this compound Derivatives

The existing body of research strongly suggests that this compound is a privileged scaffold with significant potential for further therapeutic development. ijpsjournal.comfabad.org.tr The versatility of the thiazole ring allows for a wide range of chemical modifications, offering ample opportunities for optimization. dergipark.org.trresearchgate.net

Future optimization strategies could include:

Hybrid Molecule Design: The fusion of the this compound core with other bioactive heterocyclic moieties could lead to the development of hybrid molecules with enhanced potency and novel mechanisms of action. researchgate.net

Targeted Drug Delivery: The development of drug delivery systems to specifically target the site of action could improve the efficacy and reduce the potential side effects of these compounds.

Lead Compound Optimization: Promising lead compounds identified from initial screenings, such as N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine for anti-inflammatory activity and certain acetamide (B32628) derivatives for anticancer activity, should be subjected to rigorous optimization to improve their pharmacological profiles. ijcce.ac.irnih.gov

Q & A

Q. How are synergistic experimental-computational approaches applied to design novel thiazole-based therapeutics?

- Methodological Answer : Virtual screening identifies lead compounds with favorable ADMET profiles (e.g., SwissADME). Synthesis follows prioritized candidates, with iterative DFT-guided modifications (e.g., adding trifluoromethyl groups to enhance lipophilicity) . In vitro validation against resistant strains (e.g., methicillin-resistant S. aureus) confirms computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro